molecular formula C11H13N3 B3308359 3-(4,5-dimethyl-1H-imidazol-2-yl)aniline CAS No. 937685-61-5

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline

Cat. No.: B3308359
CAS No.: 937685-61-5
M. Wt: 187.24 g/mol
InChI Key: ZTSRKENYTCXROD-UHFFFAOYSA-N
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Description

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with two methyl groups at positions 4 and 5, and an aniline group at position 2. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dimethyl-1H-imidazol-2-yl)aniline typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. For example, α-azido chalcones, aryl aldehydes, and anilines can be reacted in the presence of erbium triflate as a catalyst to produce imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amines.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzo[d]imidazol-2-yl)aniline: Another imidazole derivative with similar biological activities.

    6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular potential.

Uniqueness

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at positions 4 and 5 of the imidazole ring can enhance its stability and modify its interaction with biological targets .

Properties

IUPAC Name

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSRKENYTCXROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC(=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Reactant of Route 2
3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Reactant of Route 4
3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Reactant of Route 5
3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Reactant of Route 6
3-(4,5-dimethyl-1H-imidazol-2-yl)aniline

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